5-Chloro-2-fluoro-3-(4-(trifluoromethyl)phenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-3-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a trifluoromethyl-substituted phenylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The choice of reagents and solvents is crucial to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives of the original compound .
Scientific Research Applications
5-Chloro-2-fluoro-3-(4-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets . The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chlorine substituents but lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar to the target compound but with a different substitution pattern on the pyridine ring.
Uniqueness
5-Chloro-2-fluoro-3-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H6ClF4N |
---|---|
Molecular Weight |
275.63 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H6ClF4N/c13-9-5-10(11(14)18-6-9)7-1-3-8(4-2-7)12(15,16)17/h1-6H |
InChI Key |
PKGFLBUPHHCKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.